![molecular formula C17H19NO5S B1335108 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 436087-15-9](/img/structure/B1335108.png)

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

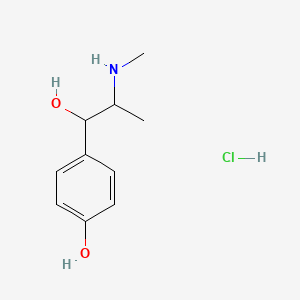

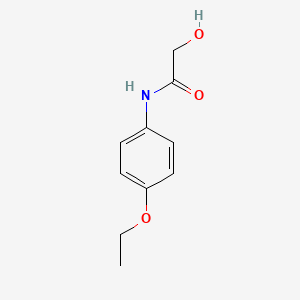

The compound "3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of heterocyclic systems, potential chemopreventive agents, and the study of negative halochromism. The compound contains multiple functional groups, such as an ethoxy group, a methoxy group, an amino group, and a propionic acid moiety, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

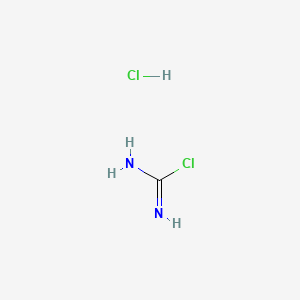

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones involves starting from acetoacetic esters and proceeding through several intermediates . Similarly, the synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to ferulic acid, involves attaching a geranyl chain to a phenolic group . These methods may provide insights into the synthesis of the compound , suggesting that a targeted modification of starting materials and the use of catalysis could be key steps in its synthesis.

Molecular Structure Analysis

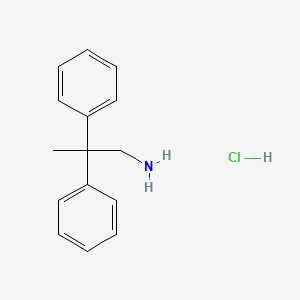

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione has been determined, revealing the planarity of the triazole ring and the dihedral angles between it and adjacent benzene rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

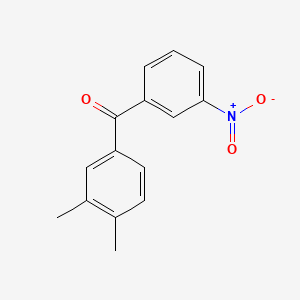

The compound of interest is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, and is susceptible to auto-oxidation, leading to a mixture of products . The presence of a thiophene moiety in the compound of interest suggests potential for electrophilic aromatic substitution reactions, as thiophene is an electron-rich heterocycle.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of methoxy and ethoxy groups can affect the solubility of the compound in organic solvents, as seen in the negative halochromism observed in a hinopurpurin derivative . The propionic acid moiety in related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid contributes to the formation of hydrogen-bonded dimers in the solid state, which could also be expected for the compound .

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

A study by Venkatesan et al. (2016) investigated a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid. They employed X-ray crystallography, spectroscopy, and quantum chemical calculations for characterizing this compound. Their findings highlighted the importance of methoxy substitution in stabilizing the molecule through intermolecular interactions, which could be crucial for understanding the behavior of similar compounds like the one in your query (Venkatesan, P., et al., 2016).

Derivatives Synthesis

Research by Sauter and Dzerovicz (1970) explored derivatives of 2-Phenyl-benzo[b]thiophene-3-carboxylic acid, which is structurally related to the compound . They produced various acid amides and esters through ring closure reactions, which may provide insights into potential derivatization approaches for your compound of interest (Sauter, F., & Dzerovicz, A., 1970).

Asymmetric Hydrogenation

Stoll and Süess (1974) reported on the asymmetric hydrogenation of a similar thiophene derivative, yielding a product with high optical purity. This process may be relevant for the synthesis of enantiomerically pure forms of the compound you are interested in (Stoll, A. P., & Süess, R., 1974).

Metal-Organic Frameworks (MOFs)

A study by Xie et al. (2007) used derivatives of aromatic amino acids, including a structurally related compound, to construct novel metal-organic frameworks (MOFs). These MOFs, due to their chiral nature, could be potential materials for non-linear optical (NLO) applications (Xie, Y., et al., 2007).

Antibacterial and Antifungal Properties

A study by Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propionic acid. This compound, similar to the one you're interested in, was evaluated for its antibacterial and antifungal activities, indicating potential medical applications (Aly, H. M., & El-Mohdy, H. L. A., 2015).

Eigenschaften

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-23-13-7-6-11(9-14(13)22-2)12(10-16(19)20)18-17(21)15-5-4-8-24-15/h4-9,12H,3,10H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBOOOIHCXCELU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389897 |

Source

|

| Record name | BAS 04213366 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid | |

CAS RN |

436087-15-9 |

Source

|

| Record name | 4-Ethoxy-3-methoxy-β-[(2-thienylcarbonyl)amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 04213366 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)